molecular formula C18H19Cl2NO2 B4952538 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide CAS No. 346723-96-4

4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide

Cat. No.: B4952538
CAS No.: 346723-96-4
M. Wt: 352.3 g/mol
InChI Key: NSQBKAJQDZADSP-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a butanamide backbone with a 2,4-dichlorophenoxy group and a 2-ethylphenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butanoic acid under acidic conditions.

    Amidation: The resulting 2,4-dichlorophenoxybutanoic acid is then reacted with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide involves its interaction with specific molecular targets in plants. It mimics natural plant hormones called auxins, leading to uncontrolled growth and eventually plant death. The compound disrupts cellular processes by binding to auxin receptors, interfering with cell division and elongation pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar herbicidal properties.

    2,4-dichlorophenoxybutanoic acid: A precursor in the synthesis of 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its herbicidal activity and selectivity. The presence of the 2-ethylphenyl group provides additional steric hindrance, potentially improving its stability and efficacy compared to other phenoxy herbicides.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-2-13-6-3-4-7-16(13)21-18(22)8-5-11-23-17-10-9-14(19)12-15(17)20/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBKAJQDZADSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224083
Record name 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346723-96-4
Record name 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346723-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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